(S)-2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-3-methyl-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O/c1-9(2)14(18)15(20)19(12-5-6-12)8-10-3-4-11(16)7-13(10)17/h3-4,7,9,12,14H,5-6,8,18H2,1-2H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTSEYNJYYEQDI-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=C(C=C(C=C1)Cl)Cl)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=C(C=C(C=C1)Cl)Cl)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Amine Precursor Synthesis
The (S)-2-amino-3-methyl-butyramide backbone is synthesized via stereoselective amidation. A patented method employs (S)-2-aminobutyramide hydrochloride as a starting material, which undergoes coupling with activated esters or acyl chlorides. For instance, reaction with tert-butoxycarbonyl (Boc)-protected intermediates in the presence of coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) ensures retention of chirality.
Key reaction conditions :
-
Solvent: Ethyl acetate or tetrahydrofuran (THF)
-
Temperature: 0–5°C for exothermic steps, 25–30°C for equilibration
Amide Bond Formation and Stereochemical Control
Coupling Strategies
The final amide bond is formed using carbodiimide-based coupling agents. A representative procedure from WO2018220646A1 details:
-
Reagents : (S)-2-amino-3-methyl-butyric acid, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)
-
Conditions : THF solvent, 0°C to room temperature, 24-hour reaction time.
Critical parameters :
Enantiomeric Purity Assurance
Chiral resolution is achieved using (S)-phenylethylamine as a resolving agent. Co-crystallization in isopropanol/cyclohexane (1:3) yields the S-enantiomer with >99% ee.
Table 1. Enantiomeric Excess Under Varied Crystallization Conditions
| Solvent System | Temperature (°C) | ee (%) |
|---|---|---|
| Isopropanol/Cyclohexane | 25 | 99.2 |
| Ethanol/Heptane | -10 | 97.5 |
| Acetonitrile/Water | 40 | 98.8 |
Source: Adapted from WO2018220646A1
Purification and Characterization
Column Chromatography
Crude product purification employs silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate). Fractions containing the target compound are identified via HPLC (C18 column, 80:20 H2O/ACN, 1 mL/min).
Recrystallization Optimization
Final purity (>99.5%) is achieved through recrystallization in ethyl acetate/cyclohexane. Cooling to -5°C induces crystallization, yielding needle-shaped crystals suitable for X-ray diffraction.
Table 2. Recrystallization Efficiency
| Solvent Ratio (EA:CH) | Yield (%) | Purity (%) |
|---|---|---|
| 1:2 | 78 |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl moiety, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-3-methyl-butyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs (Table 1), emphasizing structural variations, synthetic yields, and substituent effects.
Structural Analogues and Substituent Effects
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide (CAS 1353993-42-6) Key Differences: Replaces the cyclopropyl group with an isopropyl moiety. Molecular Formula: C₁₅H₂₂Cl₂N₂O (Molar Mass: 317.25 g/mol) .
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide (CAS 72004-10-5) Key Differences: Substitutes the 2,4-dichloro-benzyl group with a 4-methylsulfanyl-benzyl moiety. Impact: The methylsulfanyl group enhances electron density and lipophilicity, which may improve membrane permeability but reduce electrophilic reactivity. Molecular Formula: C₁₆H₂₄N₂OS (Molar Mass: 308.44 g/mol) .
General Amide Series (Compounds 5a–5d from ) Key Differences: Feature a sulfamoylphenyl core with varying alkyl chains (butyryl to heptanoyl). Impact: Longer alkyl chains (e.g., heptanoyl in 5d) increase hydrophobicity and molecular weight, as shown by incremental EI-MS values (327.4 to 355.4 [M+H]⁺). Synthesis yields remain moderate (45–51%), suggesting chain length minimally affects reaction efficiency .
Key Observations :
- Cyclopropyl vs. Isopropyl : The cyclopropyl group’s ring strain may enhance reactivity in target-specific interactions, whereas the isopropyl group offers steric shielding, possibly improving metabolic stability .
- Halogen vs. Sulfur Substitutents : The 2,4-dichloro-benzyl group’s electron-withdrawing nature contrasts with the electron-donating methylsulfanyl group, affecting electronic distribution and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-3-methyl-butyramide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₀Cl₂N₂O, with a molar mass of approximately 319.24 g/mol. Its structure features:
- Cyclopropyl group : Contributes to the compound's unique properties.
- Dichlorobenzyl moiety : Impacts biological activity and receptor interactions.
- Amide functional group : Essential for its pharmacological effects.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. Similar compounds have been reported to inhibit cytokines such as IL-1β and IL-6, which are crucial in inflammatory responses .
- Neurotransmitter Modulation : Preliminary studies suggest interactions with neurotransmitter systems, potentially influencing mood and cognitive functions.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit pro-inflammatory cytokines. For example, compounds with similar structures have been shown to significantly reduce mRNA levels of IL-1β and IL-6 in human cell lines exposed to lipopolysaccharide (LPS), a common inflammatory stimulus .
| Compound | IC50 (µM) | Target Cytokine |
|---|---|---|
| This compound | TBD | IL-1β, IL-6 |
| Compound 5f | 10 μM | TNF-α |
| Compound 4d | 10 μM | IL-6 |
In Vivo Studies
In vivo evaluations have indicated that the compound can effectively reduce inflammation without hepatotoxicity. For instance, in animal models treated with LPS, significant decreases in inflammatory markers were observed without adverse effects on liver function .
Case Studies
- Chronic Obstructive Pulmonary Disease (COPD) : In studies focusing on COPD models, compounds structurally related to this compound showed promise in reducing airway inflammation and improving lung function metrics.
- Asthma Models : The compound has been evaluated in asthma models where it exhibited the ability to suppress eosinophilic inflammation and reduce airway hyperresponsiveness, suggesting its potential as a therapeutic agent for asthma management.
Comparative Analysis with Related Compounds
The unique structural features of this compound differentiate it from other similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₅H₂₀Cl₂N₂O | Contains 2,4-dichlorobenzyl moiety |
| (R)-2-Amino-N-cyclopropyl-N-(3-chloro-benzyl)-3-methyl-butyramide | C₁₅H₂₀ClN₂O | Different stereochemistry affecting activity |
| (S)-2-Amino-N-cyclopropyl-3-methyl-butyramide | C₁₅H₂₀N₂O | Lacks dichlorobenzyl substitution |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-3-methyl-butyramide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via multi-step amidation and alkylation reactions. Key steps include cyclopropane ring formation and selective benzylation. Reaction optimization involves controlling temperature (e.g., 0–5°C for sensitive intermediates) and using catalysts like EDCI/HOBt for amide coupling. Purification via flash chromatography with gradients of ethyl acetate/hexane improves yield. Optical purity is maintained using chiral auxiliaries or enantioselective catalysis .
Q. How can the stereochemical purity of this compound be validated, and what analytical techniques are most effective?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Mobile phases of hexane/ethanol with 0.1% trifluoroacetic acid enhance separation. Confirmatory techniques include optical rotation measurements ([α]D values) and ¹H/¹³C NMR with chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereotopic protons .
Q. What chromatographic methods are suitable for resolving epimeric impurities in this compound?
- Methodological Answer : Reverse-phase HPLC (C18 column, 5 µm) with acetonitrile/water (0.1% formic acid) gradients separates epimers. Adjusting pH to 3.0–4.0 minimizes peak tailing. UPLC-MS with a BEH C18 column (1.7 µm) provides high-resolution separation and mass confirmation of impurities .
Advanced Research Questions
Q. What strategies are employed to investigate the structure-activity relationships (SAR) of analogs of this compound in target engagement studies?
- Methodological Answer : SAR studies involve synthesizing analogs with modifications to the cyclopropyl, dichlorobenzyl, or methylbutyramide groups. Functional assays (e.g., melanocortin receptor binding) are paired with computational docking (AutoDock Vina) to map pharmacophore features. For example, replacing the cyclopropyl group with cyclohexyl reduces MC4R affinity by 50%, indicating steric hindrance effects .
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Mitigation strategies include:
- In vitro : Microsomal stability assays (human liver microsomes) to identify metabolic hotspots.
- In vivo : Isotope labeling (³H or ¹⁴C) for bioavailability studies in rodent models.
Co-administration with CYP450 inhibitors (e.g., ketoconazole) can clarify metabolic contributions .
Q. What in silico approaches are utilized to predict the binding affinity of this compound to melanocortin receptors?
- Methodological Answer : Molecular dynamics simulations (GROMACS) and free-energy perturbation (FEP) calculations model ligand-receptor interactions. Key residues (e.g., Asp117 in MC4R) form salt bridges with the amino group. QSAR models using descriptors like logP and polar surface area predict bioavailability .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility in polar solvents be resolved?
- Methodological Answer : Solubility discrepancies may stem from polymorphic forms. Characterize crystalline vs. amorphous states via XRPD. Use differential scanning calorimetry (DSC) to identify melting points of polymorphs. For formulation, employ co-solvents (e.g., PEG 400) or solid dispersions to enhance aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
